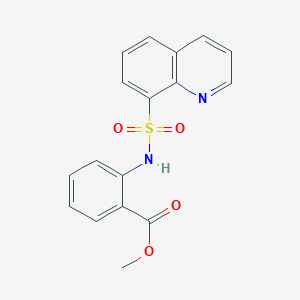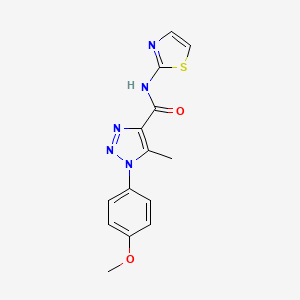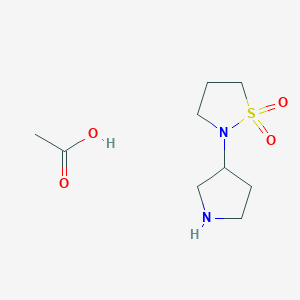
2-Amino-1-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpentan-1-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpentan-1-one;hydrochloride, also known as DMQX hydrochloride, is a chemical compound that belongs to the class of quinoxaline derivatives. It is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. DMQX hydrochloride has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
Mécanisme D'action
2-Amino-1-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpentan-1-one;hydrochloride hydrochloride acts as a competitive antagonist of the AMPA receptor subtype of ionotropic glutamate receptors. It binds to the receptor site and prevents the binding of glutamate, thereby inhibiting the excitatory neurotransmission mediated by AMPA receptors.
Biochemical and Physiological Effects:
2-Amino-1-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpentan-1-one;hydrochloride hydrochloride has been shown to have potent neuroprotective effects in various in vitro and in vivo models of neurodegenerative disorders. It has also been shown to modulate the release of other neurotransmitters such as dopamine and serotonin, which are implicated in several psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-Amino-1-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpentan-1-one;hydrochloride hydrochloride is its high selectivity and potency towards AMPA receptors, which makes it an ideal tool for studying the role of these receptors in various physiological and pathological processes. However, one of the limitations of 2-Amino-1-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpentan-1-one;hydrochloride hydrochloride is its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the use of 2-Amino-1-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpentan-1-one;hydrochloride hydrochloride in scientific research. One of the potential applications is in the development of novel therapeutics for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. 2-Amino-1-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpentan-1-one;hydrochloride hydrochloride can also be used to study the role of AMPA receptors in other physiological processes such as pain perception and addiction. Furthermore, the development of more potent and selective AMPA receptor antagonists based on the structure of 2-Amino-1-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpentan-1-one;hydrochloride hydrochloride can lead to the discovery of novel drugs for the treatment of various neurological and psychiatric disorders.
Méthodes De Synthèse
2-Amino-1-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpentan-1-one;hydrochloride hydrochloride can be synthesized using a multistep process involving the reaction of 2,3-diaminobenzoic acid with 2-methyl-3-oxopentanoic acid followed by cyclization and subsequent reduction. The final product is obtained by reacting the resulting quinoxaline derivative with hydrochloric acid.
Applications De Recherche Scientifique
2-Amino-1-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpentan-1-one;hydrochloride hydrochloride has been extensively used in scientific research to study the role of AMPA receptors in various physiological and pathological processes. It has been shown to be effective in blocking the excitotoxicity induced by excessive glutamate release in the brain, which is implicated in several neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. 2-Amino-1-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpentan-1-one;hydrochloride hydrochloride has also been used to study the role of AMPA receptors in synaptic plasticity, learning, and memory.
Propriétés
IUPAC Name |
2-amino-1-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpentan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-11(2)10-13(16)15(18)17-9-5-7-12-6-3-4-8-14(12)17;/h3-4,6,8,11,13H,5,7,9-10,16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKPTKPAKJZARC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC2=CC=CC=C21)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Tert-butoxy)carbonyl]-3-methoxyazetidine-3-carboxylic acid](/img/structure/B2593156.png)

![ethyl 2-(2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2593158.png)
![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-sulfonyl fluoride](/img/structure/B2593163.png)

![3-benzyl-9-(4-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-{methyl[(4-methylbenzoyl)oxy]amino}-2-propen-1-one](/img/structure/B2593170.png)
![Ethyl 3-(4-methoxyphenyl)-5-(2-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2593171.png)
![N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2593173.png)

